molecular formula C14H13N3S B12789971 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile CAS No. 38291-72-4

4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile

Cat. No.: B12789971
CAS No.: 38291-72-4
M. Wt: 255.34 g/mol
InChI Key: QMFYSUPTPDYBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by the presence of a thienyl group attached to the benzodiazepine core, which imparts unique chemical and biological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienyl-substituted intermediate, followed by cyclization to form the benzodiazepine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced benzodiazepine derivatives, and substituted thienyl compounds. These products can have different chemical and biological properties compared to the parent compound .

Scientific Research Applications

4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic neurotransmission, which results in increased inhibitory signaling in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Thienyl)pyrrolo[2,3-b]pyridine
  • 4-(2-Thienyl)benzimidazole
  • N-substituted 2,5-di(2-thienyl)pyrroles

Uniqueness

Compared to these similar compounds, 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has a unique benzodiazepine core structure, which imparts distinct pharmacological properties. The presence of the thienyl group further enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

38291-72-4

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile

InChI

InChI=1S/C14H13N3S/c15-9-10-8-13(14-6-3-7-18-14)17-12-5-2-1-4-11(12)16-10/h1-7,10,13,16-17H,8H2

InChI Key

QMFYSUPTPDYBCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2NC1C3=CC=CS3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.